

Spectroscopic Profile of 6-Amino-2-chlorobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-2-chlorobenzothiazole

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Amino-2-chlorobenzothiazole**, a molecule of interest in medicinal chemistry and materials science. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **6-Amino-2-chlorobenzothiazole**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.142-7.769	Multiplet	3H	Aromatic-H
4.221	Singlet	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data

Specific chemical shift data for **6-Amino-2-chlorobenzothiazole** is not readily available in the public domain. General expected ranges for aromatic and heteroaromatic carbons are between 110-160 ppm.

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3454.74	Strong	N-H Stretch (Amino Group)
3088.36	Medium	Aromatic C-H Stretch
1632.51	Strong	C=N Stretch (Thiazole Ring)
1444.86	Medium	C-N Stretch
1274.83	Medium	C-S Stretch
889.62	Medium	Aromatic C-H Bending
815.14	Medium	Aromatic C-H Bending
761.66	Medium	C-Cl Stretch

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺
186	~33	[M+2] ⁺ (presence of ³⁷ Cl)
157	~20	[M-HCN] ⁺
149	~15	[M-Cl] ⁺
125	~10	[C ₅ H ₃ N ₂ S] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **6-Amino-2-chlorobenzothiazole**.

Instrumentation: Bruker AVANCE III 400 MHz spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **6-Amino-2-chlorobenzothiazole** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: 16 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Solvent: DMSO-d₆

- Temperature: 298 K
- Spectral Width: 240 ppm
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **6-Amino-2-chlorobenzothiazole**.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **6-Amino-2-chlorobenzothiazole** was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The homogenous mixture was transferred to a pellet press and compressed under high pressure to form a transparent pellet.

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16
- A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-Amino-2-chlorobenzothiazole**.

Instrumentation: Agilent GC-MS system with a quadrupole mass analyzer.

Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph.

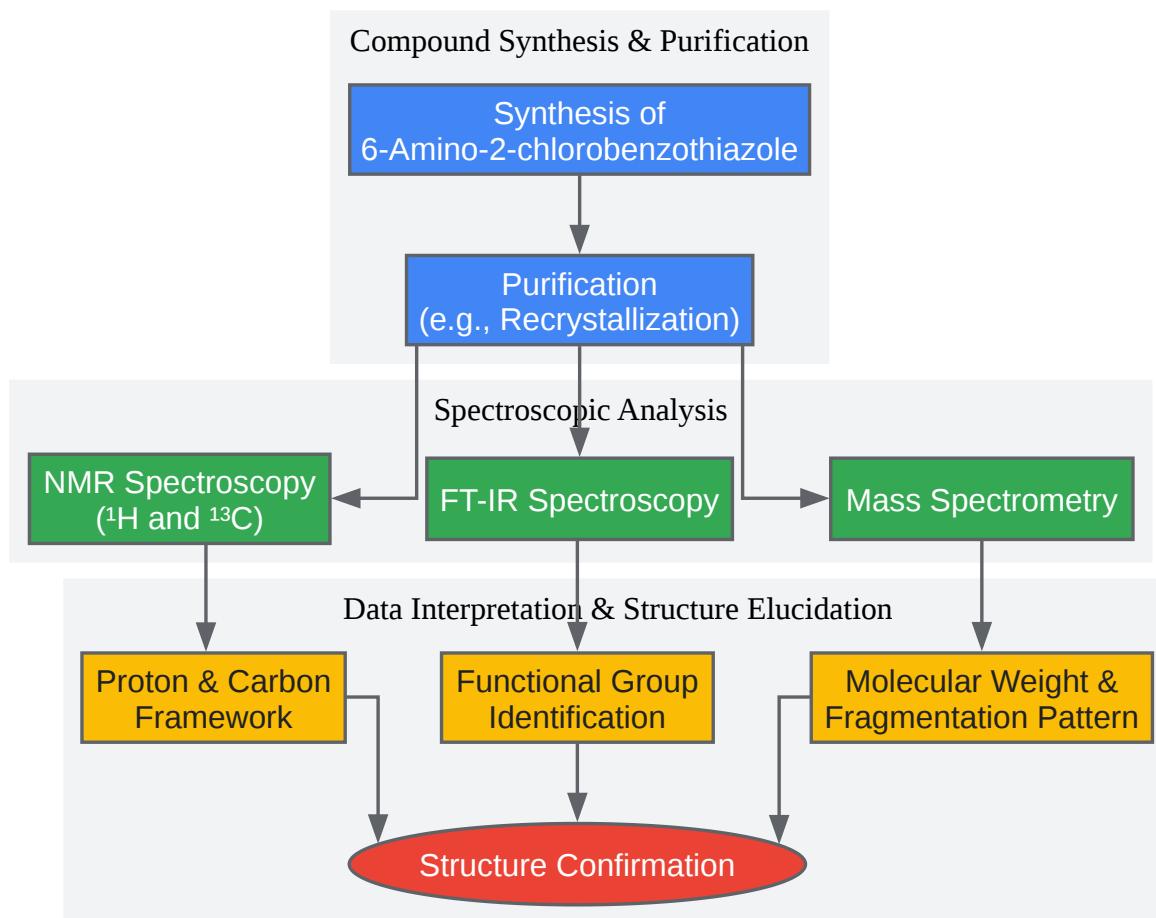
Ionization Method: Electron Ionization (EI)

- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as **6-Amino-2-chlorobenzothiazole**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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